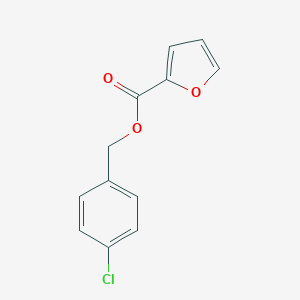

4-Chlorobenzyl 2-furoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9ClO3 |

|---|---|

Molecular Weight |

236.65 g/mol |

IUPAC Name |

(4-chlorophenyl)methyl furan-2-carboxylate |

InChI |

InChI=1S/C12H9ClO3/c13-10-5-3-9(4-6-10)8-16-12(14)11-2-1-7-15-11/h1-7H,8H2 |

InChI Key |

LZSGEQIJBLTORP-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)C(=O)OCC2=CC=C(C=C2)Cl |

Canonical SMILES |

C1=COC(=C1)C(=O)OCC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of 4 Chlorobenzyl 2 Furoate

Hydrolytic Stability and Ester Cleavage Mechanisms

The stability of 4-Chlorobenzyl 2-furoate is fundamentally linked to the integrity of its ester bond, which can be cleaved through hydrolysis. This process can be catalyzed by either acid or base. dalalinstitute.com

Base-Catalyzed Hydrolysis (Saponification) In the presence of a base, such as hydroxide (B78521) (OH⁻), the ester undergoes saponification. This reaction is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the alkoxide, driving the equilibrium forward. libretexts.org The mechanism is a nucleophilic acyl substitution where the strong nucleophile (OH⁻) attacks the electrophilic carbonyl carbon. libretexts.orgpressbooks.pub This forms a tetrahedral intermediate, which then collapses, expelling the 4-chlorobenzyl alkoxide as the leaving group to yield 2-furoic acid (which is subsequently deprotonated to its carboxylate salt) and 4-chlorobenzyl alcohol. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis Under acidic conditions, the hydrolysis of esters is a reversible process. dalalinstitute.comlibretexts.org The reaction is the reverse of Fischer esterification. libretexts.org The mechanism begins with the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺). libretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. pressbooks.pubyoutube.com A tetrahedral intermediate is formed, followed by proton transfer and the elimination of 4-chlorobenzyl alcohol as the leaving group, regenerating the acid catalyst and forming 2-furoic acid. pressbooks.publibretexts.org To favor hydrolysis, a large excess of water is typically used to shift the equilibrium. libretexts.org

The general mechanisms for ester hydrolysis are categorized as follows:

BAC2: Base-catalyzed, acyl-oxygen fission, bimolecular. This is the most common mechanism for alkaline hydrolysis. epa.gov

AAC2: Acid-catalyzed, acyl-oxygen fission, bimolecular. This is a common mechanism for acid-catalyzed hydrolysis. epa.gov

Studies on related furoate esters indicate that hydrolysis can be a significant factor in their stability, particularly in aqueous solutions or when exposed to acidic or basic conditions. scite.aitubitak.gov.tr For instance, attempts to purify methyl 2-furoate via chromatography can lead to hydrolysis if the column material (like silica (B1680970) or alumina) acts as a catalyst. scite.ai

Nucleophilic Attack on the Ester Carbonyl in this compound Analogues

The carbonyl carbon of the ester group in this compound is electrophilic and can be attacked by various nucleophiles in a reaction known as nucleophilic acyl substitution. qorganica.es This reactivity is central to the chemical transformations of esters.

The general mechanism involves two key steps:

Nucleophilic Addition: The nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. libretexts.org

Elimination: The carbonyl group reforms by ejecting the leaving group (in this case, the 4-chlorobenzyl alkoxide). libretexts.org

The reactivity of the ester towards nucleophiles is influenced by the electronic properties of both the acyl (furoyl) and the alkoxy (chlorobenzyl) portions of the molecule. numberanalytics.com The electron-withdrawing nature of the furan (B31954) ring and the chloro-substituent on the benzyl (B1604629) group can affect the electron density at the carbonyl carbon. numberanalytics.com

Common nucleophiles that react with esters include:

Hydroxide: As seen in saponification. pressbooks.pub

Amines (Aminolysis): Ammonia, primary, and secondary amines are excellent nucleophiles that can react with esters to form amides. qorganica.es Studies on the aminolysis of related furoate esters, such as 2,4-dinitrophenyl 2-furoate, have been conducted to understand the reaction kinetics and mechanisms. acs.org

Alcohols (Transesterification): An ester can be converted into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. pressbooks.pubqorganica.es For example, the transesterification of methyl 2-furoate to ethyl 2-furoate has been studied, though under some conditions, hydrolysis can be a competing reaction. tubitak.gov.tr

Organometallic Reagents: Grignard reagents react with esters to produce tertiary alcohols. The reaction proceeds through a ketone intermediate which then reacts with a second equivalent of the Grignard reagent. libretexts.orglibretexts.org

Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce esters to primary alcohols. qorganica.es

| Nucleophile | Reaction Type | Product(s) | Reference |

|---|---|---|---|

| Hydroxide (OH⁻) | Saponification (Hydrolysis) | Carboxylate Salt + Alcohol | libretexts.orgpressbooks.pub |

| Amine (R-NH₂) | Aminolysis | Amide + Alcohol | qorganica.es |

| Alcohol (R'-OH) / Acid or Base Catalyst | Transesterification | New Ester + Original Alcohol | pressbooks.pubtubitak.gov.tr |

| Grignard Reagent (R-MgX) | Grignard Reaction | Tertiary Alcohol | libretexts.orglibretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Reduction | Primary Alcohols | qorganica.es |

Electrophilic Aromatic Substitution on the Furan Ring System of this compound

The furan ring in this compound is an aromatic heterocycle that can undergo electrophilic aromatic substitution (EAS). Furan is considered an electron-rich aromatic system because the lone pair of electrons on the oxygen atom participates in the π-system, increasing the electron density of the ring. pearson.comorganicchemistrytutor.com This makes furan significantly more reactive than benzene (B151609), allowing reactions to occur under much milder conditions. pearson.comijabbr.com

Regioselectivity Electrophilic attack on the furan ring preferentially occurs at the C5 position (also denoted as the α-position), which is adjacent to the heteroatom. pearson.comijabbr.com This preference is due to the greater stability of the intermediate carbocation (sigma complex) formed during the reaction. Attack at the C5 position allows for more effective delocalization of the positive charge through resonance, including a structure where the charge is stabilized by the oxygen atom. pearson.comchegg.com

However, in this compound, the C2 position is occupied by the ester group. The ester group is an electron-withdrawing and deactivating group, which would further direct incoming electrophiles to the C5 position.

Typical EAS Reactions on Furan Rings:

Halogenation: Furan reacts violently with bromine and chlorine at room temperature. ijabbr.com To achieve mono-substitution, such as the formation of 2-bromofuran (B1272941) from furan, milder conditions are necessary. pearson.comchegg.com

Nitration: Strong acids can cause the polymerization of the furan ring. Therefore, nitration is typically carried out using milder reagents like acetyl nitrate (B79036) (a mixture of nitric acid and acetic anhydride) at low temperatures to yield 2-nitrofuran. ijabbr.com

Sulfonation: Sulfonation can be achieved using a complex of sulfur trioxide and pyridine. ijabbr.com

The high reactivity of the furan ring means that strong acids are generally avoided to prevent polymerization and ring-opening reactions. ijabbr.com

Reactivity of the Chlorobenzyl Moiety in this compound

The 4-chlorobenzyl group contains a chlorine atom attached to the benzylic carbon, making this part of the molecule susceptible to nucleophilic substitution reactions. Benzyl halides are known to undergo substitution via both SN1 and SN2 mechanisms. quora.com

The choice between the SN1 and SN2 pathway depends on the nucleophile, solvent, and reaction conditions.

SN1 Mechanism: The SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. Benzyl chloride is particularly prone to reacting via the SN1 pathway because it can form a relatively stable benzylic carbocation. quora.com This stability arises from the delocalization of the positive charge over the adjacent benzene ring. quora.com

SN2 Mechanism: The SN2 reaction is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. Benzyl chloride can also readily undergo SN2 reactions. quora.comcdnsciencepub.com

Kinetic studies on the reactions of para-substituted benzyl chlorides with nucleophiles like the thiophenoxide ion have been used to investigate the detailed structure of the transition states in these SN2 reactions. cdnsciencepub.com The presence of the chloro-substituent on the benzene ring can influence the reaction rate through its electronic effects. Nucleophilic substitution can be performed using various nucleophiles, such as amines or thiols, often in polar solvents.

Thermal Degradation Pathways of Furoate Esters and Related Compounds

The thermal stability of this compound is limited, and upon heating, it can undergo decomposition through several pathways involving the cleavage of the ester or fragmentation of its constituent moieties.

Studies on related furoate esters and benzyl compounds provide insight into potential degradation routes:

Ester Cleavage: The primary thermal event for many esters is the cleavage of the ester bond. For PVC films plasticized with furoate esters, thermogravimetric analysis (TGA) showed that the first stage of thermal decomposition, occurring around 205 °C, is primarily due to the evaporation and release of the plasticizer. acs.org A study on 4-(phenyldiazenyl)phenyl 2-furoate indicated it was thermally stable up to 170 °C. researchgate.net

Decarboxylation: 2-Furoic acid itself can undergo thermal decarboxylation to produce furan. wikipedia.org This suggests a possible degradation pathway for furoate esters where the ester is first hydrolyzed (if water is present) or cleaved, followed by decarboxylation of the resulting furoic acid.

Decomposition of the Benzyl Moiety: The benzyl radical, which could be formed from the cleavage of the ester, is known to undergo complex thermal decomposition. Studies on the pyrolysis of benzyl radicals have identified multiple pathways, including rearrangement to a bicyclic species that fragments to fulvenallene and a hydrogen atom, or fragmentation to a cyclopentadienyl (B1206354) radical and acetylene. lib4ri.chcore.ac.uk High-temperature pyrolysis of benzyl radical precursors shows the formation of various fragment peaks. lib4ri.ch

| Compound/Material | Decomposition/Event Temperature | Observation Method | Reference |

|---|---|---|---|

| 4-(phenyldiazenyl)phenyl 2-furoate | Stable up to 170 °C | TGA | researchgate.net |

| PVC plasticized with furoate esters | ~205 °C (Plasticizer release) | TGA | acs.org |

| 2-Furoic acid | Stable up to 130 °C | Optical/Dielectric Studies | wikipedia.org |

Advanced Spectroscopic and Analytical Characterization of 4 Chlorobenzyl 2 Furoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the connectivity of atoms.

Proton (¹H) NMR Spectroscopy of 4-Chlorobenzyl 2-furoate

Proton (¹H) NMR spectroscopy provides information about the different types of protons and their immediate electronic environment within the this compound molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic chemical shifts (δ) for each proton. wiley-vch.de

The protons on the furan (B31954) ring appear at distinct chemical shifts. The proton at position 5 of the furan ring (H-5) typically resonates as a doublet of doublets around δ 7.58 ppm. wiley-vch.de The proton at position 3 (H-3) is observed as a doublet of doublets at approximately δ 7.13 ppm, while the proton at position 4 (H-4) appears as a doublet of doublets around δ 6.50 ppm. wiley-vch.de

The protons of the 4-chlorobenzyl group also exhibit characteristic signals. The two protons of the methylene (B1212753) bridge (-CH₂-) appear as a singlet at approximately δ 5.05 ppm. wiley-vch.de The four aromatic protons of the chlorophenyl ring show up as two doublets, a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. One doublet, corresponding to the two protons ortho to the chlorine atom, appears around δ 7.30 ppm, while the other doublet, for the two protons meta to the chlorine, is found at approximately δ 7.21 ppm. wiley-vch.de

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Furan H-5 | 7.58 | dd |

| Furan H-3 | 7.13 | dd |

| Furan H-4 | 6.50 | dd |

| Benzyl (B1604629) -CH₂- | 5.05 | s |

| Aromatic (Chlorophenyl) | 7.30 | d |

| Aromatic (Chlorophenyl) | 7.21 | d |

Data recorded in CDCl₃. wiley-vch.de

Carbon-13 (¹³C) NMR Spectroscopy of this compound

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts in the ¹³C NMR spectrum of this compound are indicative of the different carbon environments. wiley-vch.de

The carbonyl carbon of the ester group is typically the most downfield signal, appearing around δ 158.1 ppm. wiley-vch.de The carbons of the furan ring show signals at approximately δ 146.4 (C-5), δ 144.5 (C-2), δ 118.0 (C-3), and δ 111.8 (C-4) ppm. wiley-vch.de

For the 4-chlorobenzyl moiety, the carbon attached to the chlorine atom (C-Cl) resonates at about δ 133.6 ppm. wiley-vch.de The other aromatic carbons appear at δ 132.2 (quaternary carbon), δ 129.4, and δ 128.4 ppm. wiley-vch.de The methylene carbon (-CH₂-) signal is observed at approximately δ 69.1 ppm. wiley-vch.de

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 158.1 |

| Furan C-5 | 146.4 |

| Furan C-2 | 144.5 |

| Furan C-3 | 118.0 |

| Furan C-4 | 111.8 |

| Aromatic C-Cl | 133.6 |

| Aromatic C (quaternary) | 132.2 |

| Aromatic CH | 129.4 |

| Aromatic CH | 128.4 |

| Benzyl -CH₂- | 69.1 |

Data recorded in CDCl₃. wiley-vch.de

Two-Dimensional NMR Techniques for Connectivity Analysis

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing the connectivity between protons and carbons. longdom.orgwikipedia.org A COSY spectrum would show correlations between coupled protons, for instance, between the protons on the furan ring, confirming their adjacent positions. longdom.org An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals in both the ¹H and ¹³C NMR spectra. wikipedia.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies. davcollegekanpur.ac.inresearchgate.net

The IR spectrum of this compound displays a strong absorption band corresponding to the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group usually appear in the region of 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-Cl stretching vibration of the chlorophenyl group gives a signal in the fingerprint region, generally between 800 and 600 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | 1720-1740 |

| C-O (Ester) | Stretching | 1250-1300, 1100-1150 |

| Aromatic C-H | Stretching | >3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), is expected to show absorption bands corresponding to π→π* transitions of the aromatic furan and chlorophenyl rings. researchgate.netresearchgate.net The presence of conjugated systems influences the wavelength of maximum absorption (λmax). For similar aromatic esters, absorption maxima are often observed in the range of 250-300 nm. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the fragmentation pattern of a molecule, which aids in its structural confirmation. wiley-vch.deresearchgate.net The molecular ion peak (M⁺) for this compound (C₁₂H₉ClO₃) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of the chlorine isotope ³⁷Cl, an M+2 peak with approximately one-third the intensity of the M⁺ peak is also anticipated.

Common fragmentation pathways for esters include the loss of the alkoxy group and cleavage at the ester linkage. For this compound, characteristic fragments would likely include the 4-chlorobenzyl cation and the 2-furoyl cation.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Structure | Predicted m/z |

|---|---|---|

| 4-Chlorobenzyl cation | [C₇H₆Cl]⁺ | 125/127 |

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatographic techniques are indispensable for separating and quantifying the components of a mixture, thereby assessing the purity of a compound like this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity testing in the pharmaceutical and chemical industries. moravek.com It allows for the separation, identification, and quantification of each component in a mixture. moravek.com The development of a robust HPLC method is crucial for ensuring the quality of this compound.

A typical HPLC method development and validation process involves several key stages:

Method Development: A simple, rapid, and selective reverse-phase HPLC (RP-HPLC) method is often the goal. pensoft.netnih.gov The selection of a suitable column, such as a C18 column, and the optimization of the mobile phase composition (e.g., a mixture of acetonitrile and a buffer), flow rate, and detection wavelength are critical steps. pensoft.netnih.govejgm.co.ukjuniperpublishers.com The aim is to achieve good separation of the main compound from any impurities or degradation products. analchemres.org

Validation: According to International Conference on Harmonisation (ICH) guidelines, the developed method must be validated to ensure its reliability. nih.govejgm.co.ukanalchemres.org Validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically demonstrated by a high correlation coefficient (r²) value, often greater than 0.99. nih.govejgm.co.ukanalchemres.org

Accuracy: The closeness of the test results to the true value. It is often expressed as the percent recovery of the analyte. ejgm.co.ukanalchemres.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). analchemres.org

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. analchemres.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. analchemres.org

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ejgm.co.uk

Table 1: Illustrative HPLC Method Parameters and Validation Data

| Parameter | Typical Value/Range |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) ejgm.co.ukjuniperpublishers.com |

| Mobile Phase | Acetonitrile:Buffer (e.g., Phosphate or Acetate) pensoft.netnih.govejgm.co.uk |

| Flow Rate | 1.0 - 1.5 mL/min nih.govejgm.co.ukjuniperpublishers.com |

| Detection Wavelength | UV detection, specific to the analyte (e.g., 225 nm or 278 nm) pensoft.netnih.gov |

| Linearity (r²) | > 0.99 nih.govanalchemres.org |

| Accuracy (% Recovery) | 98 - 102% analchemres.org |

| Precision (%RSD) | < 2% analchemres.org |

This table provides example parameters and acceptance criteria for a validated HPLC method.

Forced degradation studies are also a critical part of validation, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light to demonstrate the stability-indicating nature of the analytical method. pensoft.netjuniperpublishers.comdphen1.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govwjpls.org It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify individual components in a sample. nih.govwjpls.org

In the context of this compound, GC-MS can be used to:

Identify and quantify any volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials.

Analyze for potential volatile degradation products that may form under certain storage or stress conditions.

The process involves injecting the sample into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries like the National Institute of Standard and Technology (NIST) library. wjpls.org

Table 2: Typical GC-MS Operating Conditions

| Parameter | Typical Setting |

|---|---|

| Column | Capillary column (e.g., Elite-5MS) mdpi.com |

| Carrier Gas | Helium nih.govmdpi.com |

| Injector Temperature | e.g., 280 °C nih.gov |

| Oven Temperature Program | Ramped temperature program (e.g., 50 °C to 320 °C) nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |

| Mass Analyzer | Quadrupole nih.gov |

This table outlines common settings for a GC-MS analysis.

Thermal Analysis Techniques (TG, DTG, DTA, DSC) for Phase Transitions and Stability

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled. mdpi.comsci-hub.se These methods are crucial for determining the thermal stability and phase transitions of this compound. researchgate.net

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of the compound. mdpi.comresearchgate.net

Derivative Thermogravimetry (DTG): The first derivative of the TGA curve, which shows the rate of mass change and helps to identify the temperatures at which the most significant decomposition events occur. mdpi.com

Differential Thermal Analysis (DTA): Measures the temperature difference between a sample and a reference material as a function of temperature. It detects exothermic and endothermic events such as melting, crystallization, and decomposition. mdpi.comnih.gov

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature or time. It provides quantitative information about thermal events, including melting point and enthalpy of fusion. mdpi.com

A typical thermal analysis of an organic compound like this compound would involve heating a small sample in a controlled atmosphere (e.g., air or nitrogen) at a constant rate. mdpi.comsci-hub.se The resulting TGA, DTG, DTA, and DSC curves provide a comprehensive picture of its thermal behavior. For example, an endothermic peak on the DTA or DSC curve without a corresponding mass loss on the TGA curve would indicate a phase transition such as melting. researchgate.net Conversely, a mass loss on the TGA curve accompanied by a peak on the DTA or DSC curve would signify decomposition. nih.gov

Table 3: Information Obtained from Thermal Analysis Techniques

| Technique | Measurement | Information Provided |

|---|---|---|

| TGA | Mass vs. Temperature | Thermal stability, decomposition temperatures, residual mass mdpi.comresearchgate.net |

| DTG | Rate of Mass Change vs. Temperature | Temperatures of maximum decomposition rates mdpi.com |

| DTA | Temperature Difference vs. Temperature | Melting point, crystallization, decomposition (qualitative) mdpi.comnih.gov |

| DSC | Heat Flow vs. Temperature | Melting point, enthalpy of fusion, decomposition (quantitative) mdpi.com |

X-ray Crystallography for Solid-State Structure Determination of this compound (if applicable)

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density distribution within the crystal, which in turn reveals the positions of the atoms.

The structural data obtained from X-ray crystallography is invaluable for:

Unambiguously confirming the chemical structure of the compound. mdpi.com

Understanding intermolecular interactions, such as hydrogen bonding or stacking, which influence the crystal packing.

Providing a basis for computational modeling and structure-activity relationship studies.

The results of an X-ray crystallographic analysis are typically presented as a set of crystallographic data, including the crystal system, space group, and unit cell dimensions. nih.govresearchgate.net

Table 4: Example of Crystallographic Data

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic nih.govresearchgate.net |

| Space Group | Describes the symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell nih.govresearchgate.net |

| Z | The number of molecules in the unit cell researchgate.net |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data researchgate.net |

This table illustrates the type of data generated from an X-ray crystallography experiment.

While no specific crystallographic data for this compound was found in the provided search results, the structures of related furan and chlorophenyl-containing compounds have been determined, demonstrating the applicability of this technique. mdpi.comnih.govresearchgate.net

Computational Chemistry and Theoretical Modeling of 4 Chlorobenzyl 2 Furoate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic parameters that govern the molecule's stability and reactivity.

Density Functional Theory (DFT) has become a standard and reliable computational approach for investigating molecular structures and properties. nih.gov For a molecule like 4-Chlorobenzyl 2-furoate, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G, can be employed to optimize the molecular geometry and predict its electronic characteristics. nih.govsemanticscholar.org

Studies on structurally similar compounds provide a framework for understanding the potential findings for this compound. For instance, DFT analysis on molecules containing both furan (B31954) and chlorophenyl groups allows for the calculation of key parameters. researchgate.netnih.govnih.gov The optimized geometry reveals bond lengths, bond angles, and dihedral angles corresponding to the lowest energy conformation.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE) between HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.govekb.eg Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Representative Theoretical Data from DFT Calculations on Structurally Related Furan/Chlorophenyl Compounds This table presents typical data obtained for analogous compounds, as specific literature for this compound is not available. The values are illustrative of the parameters derived from DFT studies.

| Parameter | Representative Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Reflects chemical stability and reactivity. nih.gov |

| Dipole Moment | ~ 3.5 D | Measures the overall polarity of the molecule. nih.gov |

Semi-empirical methods, such as the Parameterized Model number 3 (PM3), offer a faster computational alternative to DFT for large molecules, albeit with some trade-off in accuracy. These methods use parameters derived from experimental data to simplify quantum mechanical calculations.

The PM3 method has been successfully used to investigate the electronic properties of related ester compounds. researchgate.net For this compound, a PM3 calculation could provide valuable information regarding its electron density distribution, heat of formation, and the energies of its molecular orbitals. researchgate.net This information helps in corroborating experimental findings and provides a qualitative understanding of the molecule's electronic nature, particularly in studies where relative energies and charge distributions are more critical than absolute values. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single, often static, molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, making them ideal for studying conformational changes and intermolecular interactions in a simulated physiological or solvent environment. researchgate.netnih.gov

For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a solvent, such as water. nih.gov The system first undergoes energy minimization to remove unfavorable atomic clashes. This is followed by equilibration phases (NVT and NPT ensembles) to bring the system to the desired temperature and pressure. nih.gov The final production run, often spanning nanoseconds, generates a trajectory of atomic positions over time. researchgate.net

Analysis of this trajectory can reveal:

Conformational Flexibility: The ester linkage and the single bonds connecting the ring systems allow for rotational freedom. MD simulations can explore the accessible conformations and determine the most stable or frequently occurring shapes of the molecule in solution.

Intermolecular Interactions: The simulation can detail how this compound interacts with surrounding solvent molecules through hydrogen bonds, van der Waals forces, and electrostatic interactions. researchgate.net

Stability of Complexes: If studying the interaction with a biological target like an enzyme, MD simulations can assess the stability of the ligand-protein complex over time. researchgate.net

Prediction of Reactivity and Reaction Pathways via Computational Methods

Computational methods are instrumental in predicting the chemical reactivity and potential reaction pathways of a molecule without the need for physical experimentation.

The electronic parameters derived from DFT calculations are key predictors of reactivity. ekb.eg

Frontier Orbitals: The HOMO-LUMO gap is a primary indicator. A small energy gap suggests that the molecule can be easily excited, making it more reactive. The spatial distribution of the HOMO and LUMO indicates the likely sites for electron donation (nucleophilic attack) and acceptance (electrophilic attack), respectively. acs.org

Molecular Electrostatic Potential (MEP): The MEP map provides a visual guide to reactivity. Negative potential regions (typically colored red or yellow) are rich in electrons and are prone to electrophilic attack, while positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack. nih.gov For this compound, negative potentials would be expected around the oxygen atoms of the ester group and the furan ring, as well as the chlorine atom.

Fukui Functions: These functions can be calculated to provide a more quantitative measure of the reactivity at specific atomic sites within the molecule, predicting where an electrophile, nucleophile, or radical would most likely attack.

By calculating the transition state energies for hypothetical reactions, such as hydrolysis of the ester bond, computational methods can predict the most favorable reaction pathways and estimate the activation energy required.

In Silico Design Principles for this compound Derivatives

In silico design leverages computational modeling to rationally design new molecules with enhanced or specific properties. nih.gov Starting with a lead compound like this compound, these principles can be used to guide the synthesis of derivatives with potentially improved activity for a specific application (e.g., as enzyme inhibitors or functional materials). nih.govresearchgate.net

The design process typically involves:

Scaffold Identification: The core structure of this compound is used as the basic template.

Structure-Activity Relationship (SAR) Studies: If a biological activity is known, computational models can help establish SAR. This involves creating a library of virtual derivatives by modifying the scaffold—for example, by changing the position of the chlorine atom on the benzyl (B1604629) ring, replacing it with other halogens or functional groups, or substituting the furan ring with other heterocycles. researchgate.netmdpi.com

Computational Screening: These virtual derivatives are then evaluated using methods like molecular docking to predict their binding affinity to a target protein or using DFT to calculate their electronic properties. ekb.egsemanticscholar.org This allows for the pre-selection of the most promising candidates for chemical synthesis, saving significant time and resources. semanticscholar.org

ADMET Prediction: In silico tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives, which is crucial for developing new therapeutic agents. nih.gov

By systematically modifying the structure and computationally evaluating the resulting changes in properties, researchers can develop a deep understanding of which molecular features are key to a desired function, leading to the rational design of novel and more effective compounds. nih.gov

Structure Function and Structure Property Relationships of 4 Chlorobenzyl 2 Furoate and Its Derivatives Non Biological Context

Impact of Substituents on Chemical Reactivity Profiles of Furoate Esters

The chemical reactivity of furoate esters is significantly influenced by the nature of substituents on both the furan (B31954) ring and the ester group. The furan ring, an electron-rich aromatic system, can have its reactivity modulated by the electronic effects of these substituents.

Studies on the aminolysis of 2,4-dinitrophenyl 5-substituted-2-furoates have shown that the reaction proceeds through a stepwise mechanism. mdpi.com The rate-determining step in this process can shift depending on the basicity of the nucleophilic amine relative to the leaving group. mdpi.com The electronic nature of the substituent on the acyl group of the furoate ester has a pronounced effect on the reaction rates. mdpi.com For instance, in the reaction of 2,4-dinitrophenyl 5-substituted-2-furoates with phenoxides, the reaction rates show a strong correlation with Hammett σ values, indicating a significant electronic effect of the acyl substituent. mdpi.com

Electron-withdrawing groups on the furan ring can influence the electrophilicity of the carbonyl carbon of the ester. However, research on phenyl acetates suggests that, contrary to conventional thinking, electron-withdrawing substituents may decrease the electrophilicity of the carbonyl carbon due to decreased resonance stabilization, which in turn destabilizes the ground state of the ester and increases its reactivity. nih.gov This concept could also be applicable to furoate esters.

The oxidative esterification of furfural (B47365) to methyl-2-furoate is influenced by substituents on the furan ring. Ring deactivating groups, which are electron-withdrawing, can affect the rate of oxidation. mdpi.com In the case of para-substituted benzaldehydes, a related system, substrates with electron-withdrawing substituents (like -Cl) tend to operate through a radical mechanism during aerobic oxidation. mdpi.com

The following table summarizes the impact of different substituents on the reactivity of furoate and related ester systems.

| Substituent Type | Position | Effect on Reactivity | Mechanism Influence |

| Electron-withdrawing | 5-position of furan | Increases reactivity in nucleophilic acyl substitution. mdpi.com | Can shift the rate-determining step in stepwise mechanisms. mdpi.com |

| Electron-donating | 5-position of furan | Decreases reactivity in nucleophilic acyl substitution. | |

| Electron-withdrawing | Acyl group | Increases reactivity by destabilizing the ground state. nih.gov | Favors radical mechanisms in some oxidation reactions. mdpi.com |

Steric and Electronic Effects of the 4-Chlorobenzyl Moiety

The 4-chlorobenzyl group in 4-chlorobenzyl 2-furoate exerts both steric and electronic effects that are crucial in defining the molecule's chemical properties and reactivity in non-biological contexts.

Steric Effects: The 4-chlorobenzyl group introduces significant steric bulk. vulcanchem.com This steric hindrance can influence the regioselectivity of reactions by blocking access to certain reactive sites. mdpi.com For instance, in the synthesis of N-aroylmethyl-4-arylimidazoles, the steric bulk of substituents plays a governing role in the reaction's outcome. mdpi.com The size of the 4-chlorobenzyl group can hinder nucleophilic attack at adjacent positions.

The combination of these steric and electronic effects can be seen in various chemical transformations. For example, the presence of a 4-chlorobenzyl group on an isoquinoline (B145761) system has been shown to direct regioselective functionalization, such as bromination, to a specific position. smolecule.com

The table below outlines the key steric and electronic effects of the 4-chlorobenzyl moiety.

| Effect | Description | Impact on Reactivity |

| Electronic (Inductive) | The chlorine atom withdraws electron density from the benzene (B151609) ring. smolecule.com | Can activate the para position for electrophilic aromatic substitution and influence the overall reactivity of the molecule. smolecule.comvulcanchem.com |

| Electronic (Resonance) | The chlorine atom can donate electron density to the benzene ring through its lone pairs. smolecule.com | Can partially offset the inductive effect. |

| Steric | The benzyl (B1604629) group introduces significant bulk. vulcanchem.com | Can hinder access to nearby reactive sites, influencing regioselectivity. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling (Non-Biological Context)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their activities and physicochemical properties, respectively. frontiersin.org In a non-biological context, QSPR models are particularly relevant for predicting properties like boiling point, solubility, and thermal stability based on molecular descriptors derived from the chemical structure. aidic.it

For esters, QSPR models have been developed to predict various properties. For instance, a QSPR study was conducted to predict the flash point of a diverse set of esters using molecular descriptors selected by a genetic function approximation. nih.gov These models often employ statistical methods like multiple linear regression (MLR) and non-linear approaches such as adaptive neuro-fuzzy inference systems (ANFIS). nih.govunistra.fr

The development of robust QSAR/QSPR models relies on several key steps:

Data Set Selection: A diverse set of compounds with known properties is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical structure, are calculated. These can include constitutional, topological, geometric, and quantum-chemical descriptors. aidic.it

Variable Selection: A subset of the most relevant descriptors is chosen to build the model. nih.gov

Model Building: A mathematical relationship between the selected descriptors and the property of interest is established using statistical methods. ptu.ac.in

Validation: The model's predictive power is assessed using internal and external validation techniques. researchgate.net

For furoate esters and their derivatives, QSPR modeling could be employed to predict properties relevant to their non-biological applications, such as their performance as solvents, plasticizers, or components in materials science. Descriptors that capture the electronic and steric features of the furoate and benzyl moieties would likely be important for building accurate models.

The following table provides an overview of common molecular descriptors used in QSAR/QSPR modeling.

| Descriptor Class | Examples | Information Encoded |

| Constitutional | Molecular weight, number of atoms, number of bonds | Basic molecular composition |

| Topological | Zagreb index, Kier & Hall indices | Atomic connectivity and branching |

| Geometric | Molecular surface area, molecular volume | 3D shape and size of the molecule |

| Quantum-Chemical | HOMO/LUMO energies, partial atomic charges | Electronic structure and reactivity |

Design Principles for Modulating Physicochemical Characteristics (e.g., lipophilicity for non-biological applications)

The physicochemical characteristics of this compound and its derivatives can be systematically modulated by strategic structural modifications. These modifications are guided by an understanding of structure-property relationships and are crucial for tailoring the compound for specific non-biological applications, such as in materials science or as synthetic intermediates.

Lipophilicity: Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (LogP), is a key parameter that influences a molecule's solubility and interaction with non-polar environments. The lipophilicity of furoate esters can be fine-tuned by altering both the ester side chain and substituents on the aromatic rings.

Ester Side Chain: The furoate and propionate (B1217596) ester side chains are known to be pharmacologically similar moieties that significantly contribute to the lipophilicity of their associated compounds. wiley.com The furoate ester itself contributes to increased lipophilicity. researchgate.net

4-Chlorobenzyl Moiety: The 4-chlorobenzyl group inherently increases the lipophilicity of the molecule due to the presence of the aromatic ring and the chlorine atom. vulcanchem.com Modifications to this group, such as introducing additional alkyl or haloalkyl groups, would further enhance lipophilicity.

Solubility: The solubility of these compounds in various solvents is critical for their application. While increased lipophilicity generally leads to lower aqueous solubility, it enhances solubility in non-polar organic solvents. vulcanchem.com The ester group can undergo hydrolysis under certain pH conditions, which would dramatically alter solubility. For non-biological applications where stability is key, this reactivity would need to be considered.

Thermal Stability: The thermal stability of furoate derivatives is also a key consideration for applications that may involve heating. Studies on related azo-ester compounds containing a furoate moiety have shown that they can be stable up to high temperatures. researchgate.netresearchgate.net The nature of the substituents can influence the decomposition temperature and mechanism.

The table below outlines design principles for modulating key physicochemical properties.

| Physicochemical Property | Design Principle | Structural Modification Example | Expected Outcome |

| Lipophilicity | Increase the number of non-polar groups. | Addition of alkyl chains to the furan or benzyl ring. | Increased LogP, enhanced solubility in non-polar media. |

| Solubility (Aqueous) | Introduce polar functional groups. | Addition of hydroxyl or carboxyl groups. | Decreased LogP, increased water solubility. |

| Thermal Stability | Introduce stabilizing substituents. | Incorporation of aromatic systems or groups that can participate in resonance. | Increased decomposition temperature. |

| Reactivity | Introduce electron-withdrawing or -donating groups. | Substitution with nitro or methoxy (B1213986) groups on the aromatic rings. | Altered susceptibility to nucleophilic or electrophilic attack. vulcanchem.com |

Applications of 4 Chlorobenzyl 2 Furoate in Advanced Chemical Materials and Processes Non Clinical

4-Chlorobenzyl 2-furoate as a Synthetic Intermediate for Complex Molecules

This compound is recognized as a chemical intermediate for the synthesis of more complex molecules. Its structure contains several reactive sites—the ester linkage, the furan (B31954) ring, and the chlorophenyl group—that can be targeted for chemical modification. The ester can be hydrolyzed or undergo transesterification, while the aromatic rings can be subjected to various substitution reactions.

While specific multi-step synthetic pathways originating directly from this compound are not extensively documented in publicly available research, the utility of its constituent parts is well-established. For example, the related compound methyl 2-furoate undergoes palladium-catalyzed direct arylation with aryl bromides to produce 5-aryl-furan-2-carboxylates. doi.org A similar reaction using 1-bromo-4-chlorobenzene (B145707) yields methyl 5-(4-chlorophenyl)-furan-2-carboxylate, demonstrating a pathway to create complex diaryl structures based on the furoate core. doi.org Furthermore, the synthesis of 2,5-diaryl furans, which are valuable medicinal and optoelectronic building blocks, often proceeds through furan-based precursors, highlighting the importance of this chemical class as a synthetic platform. acs.org

Potential Utility in Polymer Chemistry and Material Science

The structural components of this compound suggest its potential utility in the fields of polymer chemistry and material science, where furan derivatives are increasingly utilized.

Incorporation into Polymeric Structures (e.g., dye scaffolds)

Furoate structures can be integrated into larger, functional molecules like dyes, which can, in turn, be part of polymeric systems. Research on the azo dye 4-(phenyldiazenyl)phenyl 2-furoate (PPF) demonstrates that the 2-furoate moiety can be successfully appended to a chromophoric group. researchgate.netresearchgate.net This was achieved through an esterification reaction between 2-furoyl chloride and 4-(phenyldiazenyl)phenol. researchgate.net Such dye molecules have applications not only as colorants but also in advanced technologies like liquid crystalline displays and electro-optical devices. electrochemsci.org The incorporation of halogen atoms, such as the chlorine in this compound, into dye structures is a common strategy to modify their properties. nih.gov

Role in the Development of Specialty Chemicals

This compound is categorized as an intermediate in the production of specialty chemicals. The development of synthetic polymers is a key area of specialty chemicals, where materials are designed with specific thermal, mechanical, or chemical properties. symeres.com Furan-based polymers, derived from intermediates like 2-furoic acid, are of significant interest. ebi.ac.uk The synthesis of polymers often involves techniques like living radical polymerization, which allows for precise control over the final structure and properties. sigmaaldrich.com Enzymes are also increasingly used to catalyze polymer synthesis under mild conditions to create complex, biodegradable polyesters. nih.gov

Investigative Probes in Mechanistic Chemical Studies (e.g., reaction pathway elucidation)

While no specific studies have been published detailing the use of this compound as an investigative probe, its structure possesses features that are valuable for elucidating reaction mechanisms. The introduction of atoms like fluorine into small molecules is a known strategy for creating probes for mechanistic or biological studies, often utilizing ¹⁹F NMR. mdpi.com Similarly, the chlorine atom in this compound provides a specific marker.

Mechanistic investigations often rely on tracking changes in molecular structure during a reaction. For instance, in the acid-catalyzed aza-Piancatelli rearrangement, the reaction rate was found to depend on the electronic nature of substituents on an aniline (B41778) nucleophile, a finding clarified through competition experiments. acs.org A molecule like this compound, with its distinct spectroscopic signatures and defined reactive sites, could theoretically be used in similar studies to understand how catalysts and substrates interact and to follow the formation of intermediates and products. cornell.edu

Considerations for this compound in Corrosion Inhibition (if applicable, by analogy to other furoates)

There is no direct research on the corrosion inhibition properties of this compound. However, based on extensive studies of analogous furoate esters and other carboxylates, it is possible to infer its potential in this application. The general mechanism for organic corrosion inhibitors involves their adsorption onto the metal surface, forming a protective barrier that slows down the electrochemical reactions of corrosion. iran-mavad.comnih.gov

Significant research into other furoate-containing compounds demonstrates their effectiveness:

4-(phenyldiazenyl)phenyl 2-furoate (PPF): This azo-ester has been studied as a corrosion inhibitor for carbon steel in saline water. researchgate.netelectrochemsci.org It functions by adsorbing onto the steel surface and suppressing both the anodic and cathodic reactions of corrosion. researchgate.netelectrochemsci.org The inhibition efficiency (IE) was found to increase with inhibitor concentration, reaching a maximum of 89.6% at a concentration of 0.1 mmol/L. researchgate.net

Rare Earth (RE) Furoate Complexes: Complexes of rare earth metals with 3-furoate (B1236865) have been shown to be effective and environmentally friendly corrosion inhibitors for mild steel in sodium chloride solutions. nih.govresearchgate.netresearchgate.net These complexes act predominantly as anodic inhibitors, meaning they primarily slow the dissolution of the metal. nih.govresearchgate.net The yttrium complex, [Y(3fur)₃(H₂O)₂]n, exhibited the highest inhibition capability, with 90% resistance after 168 hours of immersion. nih.govresearchgate.net Interestingly, the introduction of a methyl group to the furoate ring, as in 2-methyl-3-furoate complexes, reduced the inhibition efficiency, suggesting that steric hindrance can negatively impact the inhibitor's performance. jcu.edu.au

This body of research on related furoates suggests that the furoate moiety is key to the inhibition mechanism, likely through the interaction of its oxygen atoms with the metal surface. Therefore, this compound could plausibly exhibit similar corrosion-inhibiting properties.

Table 1. Corrosion Inhibition Data for Analogous Furoate Compounds

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (IE) | Key Findings/Mechanism | Reference |

|---|---|---|---|---|---|

| 4-(phenyldiazenyl)phenyl 2-furoate (PPF) | Carbon Steel | Saline Water | 89.6% | Mixed-type inhibitor; adsorbs on the metal surface, suppressing both anodic and cathodic reactions. | researchgate.netresearchgate.net |

| [Y(3fur)₃(H₂O)₂]n (Yttrium 3-furoate) | AS1020 Mild Steel | 0.01 M NaCl | 90% | Predominantly anodic inhibitor; forms a protective barrier. | nih.govresearchgate.netresearchgate.net |

| [Y₃(2m3fur)₉]n (Yttrium 2-methyl-3-furoate) | Mild Steel | 0.01 M NaCl | 59% | Less effective than the non-methylated analogue, suggesting steric hindrance impairs inhibition. | jcu.edu.au |

Future Directions and Emerging Research Avenues for 4 Chlorobenzyl 2 Furoate

Development of Novel Synthetic Routes with Enhanced Sustainability

The pursuit of green chemistry principles is a central theme in the future of 4-Chlorobenzyl 2-furoate synthesis. Traditional esterification methods, while effective, often rely on harsh conditions and hazardous materials. researchinschools.org Future research will prioritize the development of more environmentally benign and sustainable synthetic routes.

Key areas of focus will include:

Green Catalysts: A shift away from conventional acid catalysts like sulfuric acid is anticipated, with a move towards recyclable and less corrosive alternatives. researchinschools.org This includes the use of solid acid catalysts, such as tungstophosphoric acid/zirconia composites, which have shown promise in the synthesis of other furoate esters. conicet.gov.ar Ionic liquids are also emerging as viable green catalysts and solvents for esterification reactions. researchinschools.org

Alternative Reaction Media: The use of greener solvents or even solvent-free reaction conditions will be a priority. Supercritical fluids and bio-based solvents are potential alternatives to traditional organic solvents.

Energy-Efficient Methods: Innovative techniques that reduce energy consumption are being explored. For example, aerosolization has been demonstrated as a method for ester synthesis without the need for heat or a catalyst. digitellinc.com

Biocatalysis: Enzymatic synthesis, particularly using lipases, offers a highly selective and environmentally friendly route to esters under mild conditions. researchgate.net

| Parameter | Traditional Synthesis | Sustainable Synthesis |

|---|---|---|

| Catalyst | Mineral acids (e.g., H₂SO₄) | Solid acids, ionic liquids, enzymes (lipases) |

| Solvent | Volatile organic compounds (VOCs) | Green solvents, supercritical fluids, solvent-free |

| Energy Input | High temperatures, prolonged heating | Lower temperatures, microwave irradiation, aerosolization |

| Byproducts | Acidic waste, salt formation | Water (often the only byproduct), recyclable catalysts |

Exploration of Unconventional Reactivity and Catalysis

Beyond improving existing synthetic methods, future research will delve into the unconventional reactivity of the this compound scaffold to create novel derivatives. This includes exploring new catalytic systems that can enable previously inaccessible transformations.

Emerging areas of investigation include:

C-H Functionalization: Transition metal-catalyzed C-H functionalization offers a direct and atom-economical way to modify the aromatic rings of the chlorobenzyl and furoate moieties. stanford.edu This could lead to the synthesis of a diverse library of derivatives with unique properties.

Photoredox Catalysis: The use of visible light to drive chemical reactions is a rapidly growing field. Photoredox catalysis could enable novel transformations of this compound under mild conditions.

Biocatalytic Derivatization: In addition to its use in synthesis, enzymes could be employed to selectively modify the this compound molecule, for instance, through hydroxylation or glycosylation, to enhance its biological activity or other properties.

| Catalytic Approach | Potential Transformation of this compound | Advantages |

|---|---|---|

| C-H Functionalization | Direct introduction of new functional groups on the aromatic rings | Atom economy, reduced number of synthetic steps |

| Photoredox Catalysis | Novel bond formations and functional group interconversions | Mild reaction conditions, use of visible light as a renewable energy source |

| Biocatalysis | Selective hydroxylation, glycosylation, or other modifications | High selectivity, environmentally friendly |

Advanced Characterization Techniques for In Situ Monitoring of Reactions

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound is crucial for process optimization and control. Advanced analytical techniques that allow for real-time, in situ monitoring of reactions are becoming increasingly important. spectroscopyonline.com

Future research will likely employ techniques such as:

In-line Mid-Infrared (MIR) Spectrometry: This technique can provide real-time concentration profiles of reactants, products, and intermediates during the esterification process. nih.govunal.edu.co

On-line Mass Spectrometry (MS): Direct liquid sampling mass spectrometry can be used to monitor the reaction progress and detect the formation of byproducts in real-time. nih.gov

Raman Spectroscopy: This technique is well-suited for in situ monitoring of reactions in various media and can provide valuable information about molecular structure and reaction kinetics.

| Technique | Information Provided | Advantages for this compound Synthesis |

|---|---|---|

| In-line Mid-Infrared (MIR) Spectrometry | Concentration of reactants, products, and intermediates | Real-time process control and optimization |

| On-line Mass Spectrometry (MS) | Molecular weight of species in the reaction mixture | Detection of byproducts and reaction intermediates |

| Raman Spectroscopy | Vibrational modes of molecules, reaction kinetics | Non-invasive, suitable for a wide range of reaction conditions |

Integration of Machine Learning and Artificial Intelligence in this compound Research

Potential applications include:

Reaction Optimization: ML algorithms can be used to model and optimize reaction conditions for the synthesis of this compound, leading to higher yields and purity. beilstein-journals.org

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes to this compound and its derivatives.

Property Prediction: ML models can be trained to predict the physicochemical and biological properties of new this compound derivatives, enabling the in silico design of molecules with desired characteristics. youtube.com

Automated Synthesis: The combination of AI with robotic platforms can enable the automated synthesis and testing of new compounds, significantly accelerating the discovery process. eurekalert.org

| AI/ML Application | Impact on this compound Research |

|---|---|

| Reaction Optimization | Improved synthetic efficiency and reduced development time |

| Retrosynthetic Analysis | Discovery of novel and more sustainable synthetic pathways |

| Property Prediction | Rational design of new derivatives with tailored properties |

| Automated Synthesis | High-throughput synthesis and screening of compound libraries |

Design of Next-Generation Furoate Esters and Chlorobenzyl Hybrids

Building upon the this compound scaffold, a significant future direction will be the rational design of next-generation furoate esters and chlorobenzyl hybrids with enhanced or novel functionalities. This will involve a multidisciplinary approach combining synthetic chemistry, computational modeling, and biological evaluation.

Key strategies for designing next-generation compounds include:

Bioisosteric Replacement: Replacing the chloro substituent on the benzyl (B1604629) ring with other functional groups (e.g., trifluoromethyl, cyano) to modulate the electronic and steric properties of the molecule.

Molecular Hybridization: Combining the this compound scaffold with other pharmacologically active moieties to create hybrid molecules with dual or synergistic activities.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact on its biological activity to identify key structural features for optimal performance.

Computational Design: Utilizing molecular docking and other computational tools to design new derivatives with improved binding affinity to specific biological targets.

| Compound Class | Design Strategy | Desired Properties |

|---|---|---|

| Next-Generation Furoate Esters | Bioisosteric replacement, SAR studies | Enhanced biological activity, improved pharmacokinetic profile |

| Chlorobenzyl Hybrids | Molecular hybridization with other active compounds | Dual-action therapeutics, synergistic effects |

Q & A

Q. What are the standard synthetic protocols for preparing 4-chlorobenzyl 2-furoate?

A common method involves nucleophilic substitution or esterification. For example, 4-chlorobenzyl chloride can react with 2-furoic acid derivatives under basic conditions. In a typical procedure:

- Reaction Setup : Reflux a mixture of 4-hydroxyacetophenone (25 mmol), 4-chlorobenzyl chloride (30 mmol), and anhydrous K₂CO₃ (50 mmol) in absolute ethanol (50 mL) for 6 hours .

- Purification : Filter the precipitate after cooling, wash with cold ethanol, and recrystallize from ethanol.

- Monitoring : Track reaction completion via color change or TLC. Alternative routes may use coupling agents like DCC/DMAP for ester formation.

Q. What analytical methods are recommended for characterizing this compound?

- Chromatography : Use HPLC-UV with a C18 column and gradient elution (e.g., methanol/water) for purity assessment. A derivatization approach with 1-(4-nitrophenyl)piperazine improves detection of benzyl halide impurities .

- Mass Spectrometry : LC-MS/MS in positive ion mode (e.g., m/z 521.44 for furoate derivatives) provides structural confirmation .

- Spectroscopy : Compare H and C NMR shifts with literature data to verify ester linkage and aromatic substituents .

Q. What safety precautions are critical when handling 4-chlorobenzyl derivatives?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use fume hoods to avoid inhalation of vapors .

- Storage : Keep containers sealed in a dry, cool environment (0–6°C for moisture-sensitive derivatives) .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in synthesizing 4-chlorobenzyl intermediates?

- Catalyst Screening : Test bases like K₂CO₃, Cs₂CO₃, or DBU to enhance nucleophilic substitution efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; DMF may accelerate reactions but complicate purification.

- Temperature Control : Microwave-assisted synthesis at 100–120°C reduces reaction time from hours to minutes .

Q. How to address discrepancies in spectroscopic data for 4-chlorobenzyl derivatives?

- Cross-Validation : Use complementary techniques (e.g., H NMR, C NMR, and HRMS) to resolve ambiguous peaks. For example, ester carbonyl signals typically appear at 165–170 ppm in C NMR .

- Crystallography : Single-crystal X-ray diffraction can confirm molecular geometry if recrystallization yields suitable crystals .

- Impurity Profiling : Use GC-MS to identify byproducts like hydrolyzed 4-chlorobenzyl alcohol or residual starting materials .

Q. What strategies mitigate hydrolysis or degradation of 4-chlorobenzyl esters?

- Stability Studies : Conduct accelerated degradation tests under acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions. Monitor via HPLC to identify degradation pathways .

- Formulation Additives : Include antioxidants (e.g., BHT) or desiccants in storage to prevent oxidation and moisture ingress .

- Protective Groups : Introduce sterically hindered groups (e.g., tert-butyl) adjacent to the ester to slow hydrolysis .

Q. How can computational modeling aid in designing 4-chlorobenzyl-based inhibitors?

- Docking Studies : Use software like AutoDock Vina to predict binding affinities of 4-chlorobenzyl derivatives to target proteins (e.g., hepatitis C virus NS5B polymerase) .

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing Cl groups) with bioactivity to guide synthetic priorities .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the reactivity of 4-chlorobenzyl chloride in cross-coupling reactions?

- Mechanistic Investigation : Probe side reactions (e.g., homo-coupling) via GC-MS or MALDI-TOF. Adjust Pd catalyst loading (0.5–5 mol%) and ligands (e.g., PPh₃ vs. XPhos) to suppress unwanted pathways .

- Kinetic Studies : Use in situ IR or Raman spectroscopy to track reaction progress and identify intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.